molecular formula C17H14FN5O B2813814 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797044-04-2

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Cat. No. B2813814
CAS RN: 1797044-04-2
M. Wt: 323.331
InChI Key: BUGLLMVLTHDOHN-UHFFFAOYSA-N
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Description

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the pyridine family and contains a triazole ring, an azetidine ring, and a fluorine atom. In

Mechanism of Action

The mechanism of action of 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation, which is why it has potential as an anticancer agent.
Biochemical and Physiological Effects:
2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in DNA replication and protein synthesis. Physiologically, it has been shown to cause cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine in lab experiments is its potential as an anticancer agent. Additionally, it has shown activity against bacterial and fungal infections. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.

Future Directions

There are several future directions for research on 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine. One direction is to further investigate its mechanism of action to optimize its use as a drug. Another direction is to study its activity against other types of cancer and infections. Additionally, it may be possible to modify the structure of the compound to improve its efficacy and reduce any potential side effects. Overall, 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has significant potential in drug development and warrants further investigation.

Synthesis Methods

The synthesis of 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine involves the reaction of 2-fluoro-4-iodopyridine with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of the desired compound.

Scientific Research Applications

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has been studied extensively for its potential use in drug development. This compound has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have activity against bacterial and fungal infections.

properties

IUPAC Name

(2-fluoropyridin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-16-8-13(6-7-19-16)17(24)22-9-14(10-22)23-11-15(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGLLMVLTHDOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=NC=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

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